Biotin-PEG3-OH
Overview
Description
Biotin-PEG3-OH is a useful research compound. Its molecular formula is C16H29N3O5S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cell Interactive Applications :
- Biotinylated biodegradable nanotemplated hydrogel networks, synthesized using methacrylated Biotin-PEG, have been developed for cell interactive applications. These hydrogels showed enhanced cell attachment when engineered with cell adhesive peptides and presented with surface topography induced by a lamellar template. This innovation highlights the potential of Biotin-PEG in tissue engineering and regenerative medicine (Clapper et al., 2008).
Detection of Nucleic Acids and Proteins :
- Biotin-PEG linked gold nanoparticle probes have been utilized for the simultaneous detection of nucleic acids and proteins. This approach, employing biotin-PEG gold nanoparticle probes, offers a versatile platform for diagnostic applications in clinical settings (Scott et al., 2017).
Nucleic Acid Crosslinking :
- An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA has been developed. It employs Biotin-PEG3-OH for more effective labeling and crosslinking of DNA and RNA, showing its utility in genome-wide investigations and related research areas (Wielenberg et al., 2020).
Polymer Synthesis and Characterisation :
- Biotin-PEG has been used in the synthesis of degradable polymers like PLA-PEG-biotin. This synthesis process ensures that the biotin structure maintains its molecular recognition capabilities, which is crucial for applications in biomaterials and drug delivery systems (Salem et al., 2001).
Protein Conjugation :
- Biotin-PEG has been employed in the development of linear-hyperbranched, heterobifunctional alpha,omega(n) telechelic block copolymers for noncovalent bioconjugation with avidin. This highlights its role in enhancing the versatility and functionality of biotechnological applications (Wurm et al., 2009).
Cancer-Targeted Drug Delivery :
- Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been created for cancer-targeted intracellular drug delivery. This demonstrates the potential of Biotin-PEG in developing targeted therapy solutions for cancer treatment (Chen et al., 2015).
Nanotechnology and Biosensing :
- Biotin-PEG has been incorporated into various nanotechnological applications, such as the fabrication of biosensors and the development of cell-microparticle hybrids. This highlights its role in the intersection of nanotechnology and biological systems (Krishnamachari et al., 2008).
Properties
IUPAC Name |
N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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